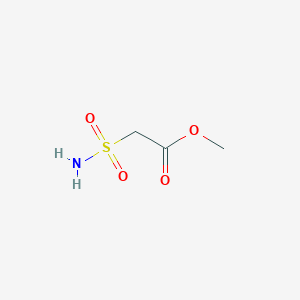
Methyl 2-sulfamoylacetate
Overview
Description
Methyl 2-sulfamoylacetate is an organic compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 . It is also known by its IUPAC name, methyl (aminosulfonyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is1S/C3H7NO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3,(H2,4,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It has a predicted boiling point of 290.7±42.0 °C and a predicted density of 1.441±0.06 g/cm3 . The compound’s pKa is predicted to be 8.59±0.25 .
Scientific Research Applications
Sulfamoylation Reactions
- Methyl 2-sulfamoylacetate's application in sulfamoylation reactions is significant. Research by Okada, Iwashita, and Koizumi (2000) indicates that solvents like N, N-dimethylacetamide or 1-methyl-2-pyrrolidone accelerate the sulfamoylation reaction of hydroxyl groups. This process is vital in synthesizing sulfamates, which have broad applications in chemistry and drug development (Okada, Iwashita, & Koizumi, 2000).
Catalysis in Chemical Reactions
- Sulfamic acid, a related compound, serves as an efficient, green alternative catalyst for acetolysis reactions, as explored in research by Wang et al. (2004). This is relevant to the broader class of sulfamates, including this compound, which might exhibit similar catalytic properties in various chemical processes (Wang et al., 2004).
Drug-Protein Binding Studies
- While not directly involving this compound, research on tolbutamide, a sulfonylurea, provides insights into the binding interactions between sulfonamide drugs and serum proteins. Jakoby, Covey, and Cistola (1995) used tolbutamide to explore these interactions, offering a framework potentially applicable to understanding how this compound and similar compounds interact with biological molecules (Jakoby, Covey, & Cistola, 1995).
Environmental and Biological Impact
- Research on perfluoroalkyl acids, which are structurally similar to this compound, provides insights into their environmental and biological impact. Studies like those by Watkins et al. (2014) and Shoeib et al. (2005) investigate their presence in various environments and potential biological effects, offering a context for understanding the broader implications of related compounds (Watkins et al., 2014); (Shoeib et al., 2005).
Biochemical and Molecular Studies
- The research by Hu et al. (2019) on sulfonamide antibiotics demonstrates the unique biochemical pathways and molecular machineries involved in their biosynthesis, offering potential insights into how this compound and related sulfonamides could be synthesized or modified in biological systems (Hu et al., 2019).
Pharmacological Actions
- Research into the pharmacological actions of related sulfonamide compounds, such as sulfasalazine, informs us about potential therapeutic applications. Ryu et al. (2003) investigated sulfasalazine's neuroprotective action, which could guide research into similar protective effects of this compound in various medical conditions (Ryu et al., 2003).
Chemical Synthesis Applications
- This compound's potential role in chemical synthesis is illustrated by studies on related compounds. For instance, the work by Williams et al. (2003) on 1,2-cyclic sulfamidates shows the utility of sulfamidates in synthesizing complex organic molecules, hinting at similar applications for this compound (Williams et al., 2003).
Safety and Hazards
Methyl 2-sulfamoylacetate is classified under the GHS07 hazard class . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
methyl 2-sulfamoylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3,(H2,4,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYIEJWHOYGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863641-00-3 | |
| Record name | methyl 2-sulfamoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



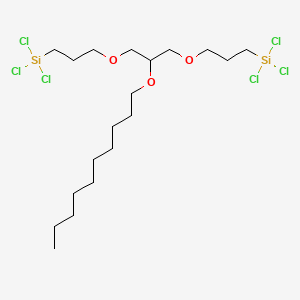

![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)


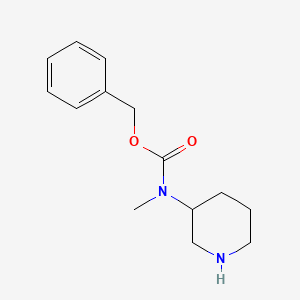
![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)
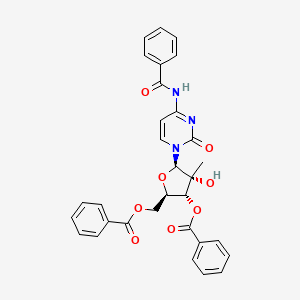



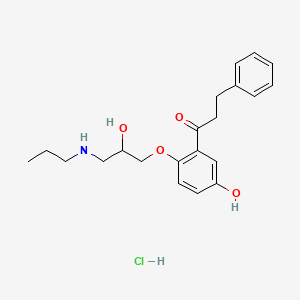

![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)